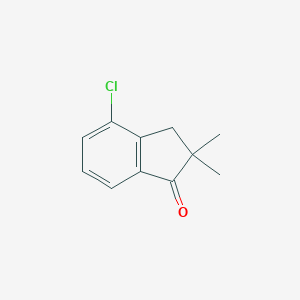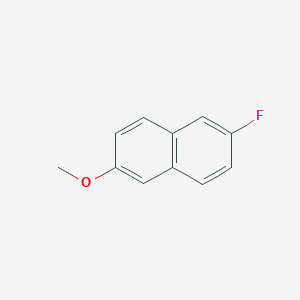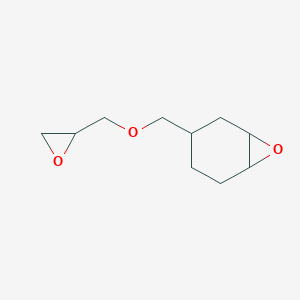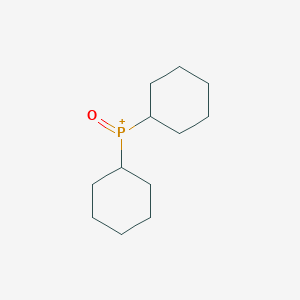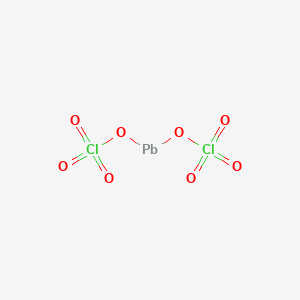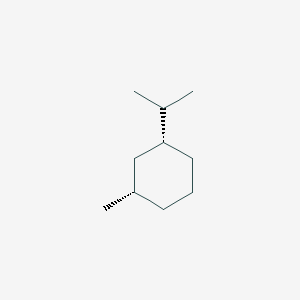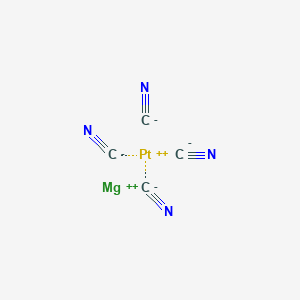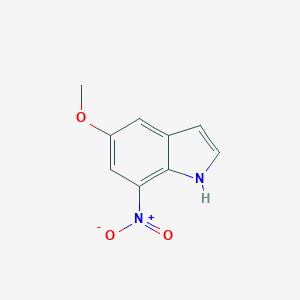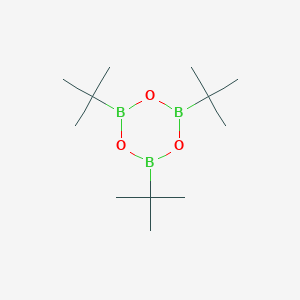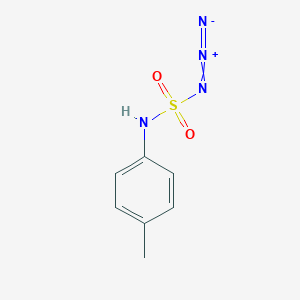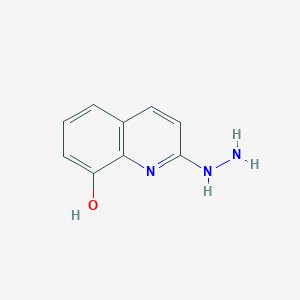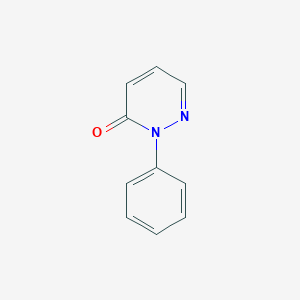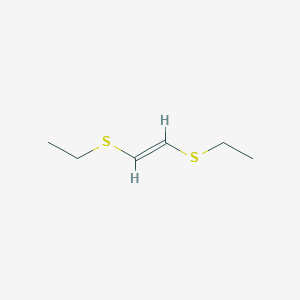
1,2-Bis(ethylthio)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(ethylthio)ethene is a chemical compound with the molecular formula C6H12S2. It is also known as BETE, and it is a member of the family of organosulfur compounds. BETE is a colorless liquid with a distinctive odor, and it is used in various scientific research applications.
作用機序
The mechanism of action of BETE is not well understood. However, it is believed that BETE acts as a nucleophile in reactions with electrophiles. BETE can also undergo oxidation to form sulfoxides and sulfones.
生化学的および生理学的効果
BETE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have anti-inflammatory and antioxidant properties. BETE has also been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using BETE in lab experiments is its high reactivity. This makes it a useful reagent in organic synthesis and polymerization reactions. However, BETE is also highly reactive with air and moisture, which can make it difficult to handle in some laboratory settings.
将来の方向性
There are several future directions for research on BETE. One direction is the study of its anti-inflammatory and antioxidant properties. BETE may have potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another direction is the study of BETE as a ligand in metal complexes. BETE may have potential as a catalyst in various chemical reactions. Finally, the study of BETE's mechanism of action and its interactions with other compounds may lead to the development of new synthetic methods and the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 1,2-Bis(ethylthio)ethene is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BETE may lead to the discovery of new compounds with potential therapeutic properties and the development of new synthetic methods.
合成法
The synthesis of BETE can be achieved through various methods. One of the most common methods is the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of ethylene with sulfur in the presence of a catalyst. Both methods result in the formation of BETE as a product.
科学的研究の応用
BETE is used in various scientific research applications, including organic synthesis, polymerization, and electrochemistry. BETE is also used as a ligand in metal complexes and as a reagent in the preparation of thioethers and thioacetals.
特性
CAS番号 |
13105-10-7 |
|---|---|
製品名 |
1,2-Bis(ethylthio)ethene |
分子式 |
C6H12S2 |
分子量 |
148.3 g/mol |
IUPAC名 |
(E)-1,2-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C6H12S2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3/b6-5+ |
InChIキー |
DLMKAVFNJZJSNR-AATRIKPKSA-N |
異性体SMILES |
CCS/C=C/SCC |
SMILES |
CCSC=CSCC |
正規SMILES |
CCSC=CSCC |
同義語 |
1,2-Bis(ethylthio)ethene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
